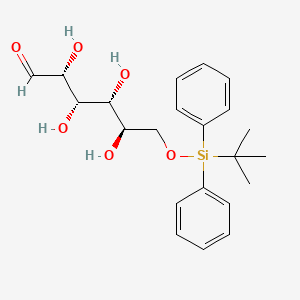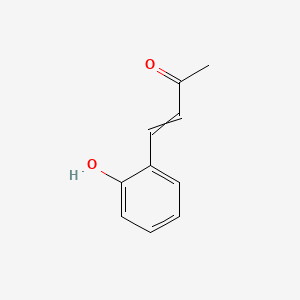
4-(2-Hydroxyphenyl)but-3-en-2-one
概要
説明
4-(2-Hydroxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C10H10O2. It is a naturally occurring compound found in various plants and animals.
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyphenyl)but-3-en-2-one can be synthesized through several methods. One common method involves the reaction of salicylaldehyde with (acetylmethylene)triphenylphosphorane . Another method involves the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one in the presence of a solid acid catalyst such as acid-activated Montmorillonite clay . The reaction conditions typically include constant stirring at a temperature range of 100-150°C and a pressure of 1-15 bar for 12-24 hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts to enhance the selectivity and yield of the desired product. The use of acid-activated Montmorillonite clay has been shown to produce high selectivity (75-81%) and conversion rates (35-55%) under optimized conditions .
化学反応の分析
Types of Reactions
4-(2-Hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
4-(2-Hydroxyphenyl)but-3-en-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including drugs and natural products.
Biology: The compound is studied for its role in the biosynthesis of lignin, flavonoids, and other phenolic compounds.
Medicine: It has been investigated for its potential therapeutic effects, including its ability to inhibit key digestive enzymes such as α-amylase and α-glucosidase.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The primary mechanism of action of 4-(2-Hydroxyphenyl)but-3-en-2-one involves the inhibition of key digestive enzymes, α-amylase and α-glucosidase . The compound interacts with these enzymes through hydrogen bonding and van der Waals forces, leading to a mixed-type and competitive inhibition . This inhibition helps regulate carbohydrate hydrolysis and control blood glucose levels, making it a potential therapeutic agent for managing diabetes mellitus .
類似化合物との比較
4-(2-Hydroxyphenyl)but-3-en-2-one can be compared with other similar compounds such as:
4-(4-Hydroxyphenyl)but-3-en-2-one: This compound has a similar structure but with the hydroxyl group in the para position.
4-Hydroxybenzaldehyde: This compound is structurally similar but lacks the butenone moiety.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on digestive enzymes, making it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC名 |
4-(2-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3 |
InChIキー |
OIKUPYQBJLSNAS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=CC=CC=C1O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
![2-(Methoxymethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B8741609.png)
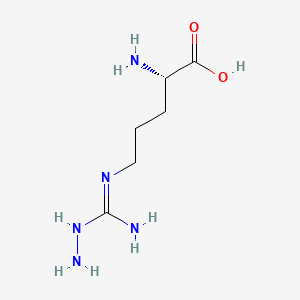
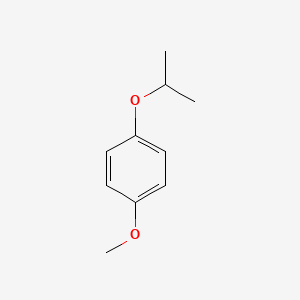
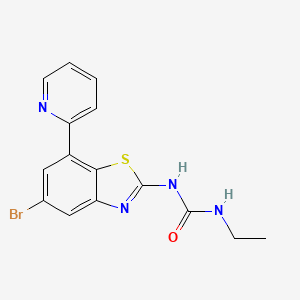
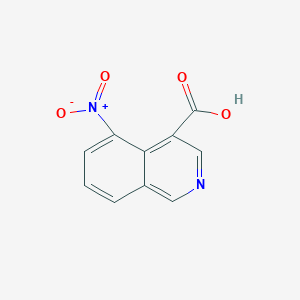
![(19R)-19-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B8741628.png)
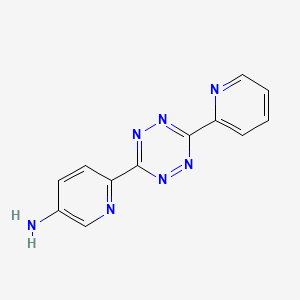
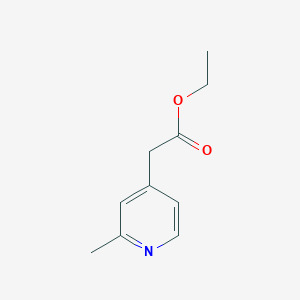
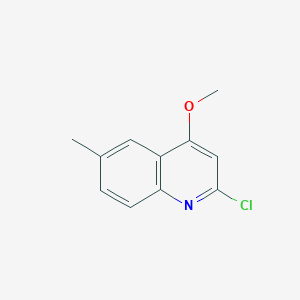

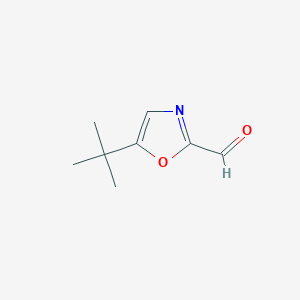
![N-[(2,2-dimethyl-1,3-dioxan-5-yl)methyl]cyclopentanamine](/img/structure/B8741681.png)
